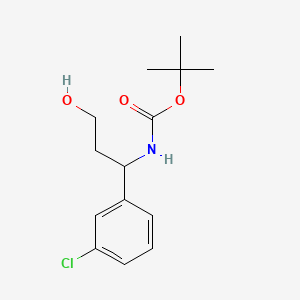

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Descripción general

Descripción

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chlorophenyl group, and a hydroxyl group on a three-carbon chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its functional groups that allow for further chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol typically involves the following steps:

-

Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

-

Formation of the Chlorophenyl Intermediate: : The chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting a suitable chlorophenyl halide with a nucleophile such as a Grignard reagent or an organolithium compound.

-

Addition of the Hydroxyl Group: : The hydroxyl group is introduced via a reduction reaction. This can be done using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the chlorophenyl group can be reduced to a phenyl group using hydrogenation.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of phenyl derivatives or other reduced forms.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, also known as tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate, possesses a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity in synthesis. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : 229.69 g/mol

Synthesis of Pharmaceutical Compounds

One of the primary applications of this compound is its role as an intermediate in the synthesis of pharmaceutical agents. For instance, it has been utilized in the preparation of AZD5363, a drug candidate for cancer treatment. The compound serves as a crucial building block in the synthesis pathway, allowing for the introduction of functional groups necessary for biological activity .

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under mild conditions. This compound can be employed to protect amino acids during peptide coupling reactions, facilitating the formation of complex peptide structures .

Chiral Separation Techniques

This compound has been investigated for its potential use in chiral separation techniques. Research indicates that derivatives of this compound can enhance the efficiency of chiral separations when utilized with macrocyclic antibiotics and micellar systems . These applications are critical in the pharmaceutical industry, where enantiomerically pure compounds are often required for therapeutic efficacy.

Case Study 1: Synthesis of AZD5363

In a study focused on the synthesis of AZD5363, researchers highlighted the utility of this compound as an intermediate. The reaction conditions were optimized to achieve high yields of the final product while minimizing side reactions. This study demonstrated not only the compound's utility but also provided insights into reaction mechanisms involving Boc protection .

Case Study 2: Peptide Synthesis Optimization

Another significant research effort involved using this compound in optimizing peptide synthesis protocols. The study showed that utilizing this compound allowed for more efficient coupling reactions and higher purity of synthesized peptides compared to traditional methods. The findings underscored the importance of protective groups in enhancing synthetic pathways .

Mecanismo De Acción

The mechanism of action of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of diverse bioactive molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-(Boc-amino)-3-phenyl-1-propanol: Lacks the chlorine substituent on the phenyl ring.

3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Has the chlorine substituent at the para position instead of the meta position.

3-(Boc-amino)-3-(2-chlorophenyl)-1-propanol: Has the chlorine substituent at the ortho position.

Uniqueness

- The presence of the chlorine substituent at the meta position in 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol imparts unique electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems.

Actividad Biológica

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a compound characterized by its molecular formula C₁₄H₂₀ClNO₃ and a molecular weight of 285.77 g/mol. While this compound itself does not exhibit inherent biological activity, it serves as a significant building block in medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics. This article explores its potential applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino functional group. This group is commonly used in solid-phase peptide synthesis to enhance stability and reactivity. The presence of the 3-chlorophenyl moiety adds specificity for interactions with biological targets, making it a useful precursor for developing drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₃ |

| Molecular Weight | 285.77 g/mol |

| Key Functional Groups | Boc (protecting group), Chlorophenyl |

Biological Applications

Although this compound does not directly exhibit biological activity, it is instrumental in synthesizing compounds that do. Here are some applications:

- Peptide Synthesis : The compound can be utilized to create peptide chains that may act as enzyme inhibitors or receptor modulators.

- Drug Development : It serves as a precursor for novel drug candidates targeting various biological processes, including cancer therapy and neurological disorders.

- Research Probes : Its structure may facilitate the design of probes for studying protein-protein interactions and other cellular processes.

The mechanism of action for compounds derived from this compound largely depends on the specific modifications made to the molecule during synthesis. Once the Boc group is removed under acidic conditions, the free amine can interact with various biological targets such as:

- Enzymes : Acting as inhibitors or modulators.

- Receptors : Targeting specific pathways involved in disease processes.

The chlorophenyl group enhances binding affinity through hydrophobic interactions and may contribute to selectivity in receptor interactions.

Case Study 1: Synthesis of Peptidomimetics

Research has demonstrated that compounds derived from this compound can be synthesized into peptidomimetics that exhibit significant biological activity. For instance, modifications to the amino acid structure led to compounds that displayed cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) in vitro .

Case Study 2: Antimicrobial Activity

In studies where Boc-protected amino acids were coupled with various small molecules, enhanced antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria. The incorporation of hydrophobic amino acids significantly improved the efficacy of these conjugates .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of derivatives of this compound:

- Cytotoxicity : Some derivatives showed micromolar cytotoxicity against breast cancer cells, indicating potential for cancer therapy .

- Enzyme Inhibition : Compounds modified from this base structure exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting applications in cognitive enhancement therapies .

- Selectivity in Binding : The structural features allowed for selective binding to specific receptors, enhancing the potential for targeted therapeutic interventions.

Propiedades

IUPAC Name |

tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFZBXMBURWPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857257 | |

| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-54-6 | |

| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.